4-(2-甲氧基苯氧甲基)-5-甲基呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

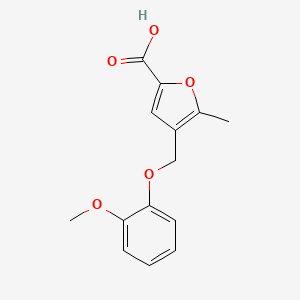

The compound 4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid is a furan derivative, which is a class of heterocyclic organic compounds with a wide range of applications in pharmaceutical and polymer industries. Furan carboxylic acids, in particular, are promising biobased building blocks due to their potential utility in various chemical syntheses and biological activities.

Synthesis Analysis

The synthesis of furan carboxylic acids can be achieved through various methods. One such method involves a one-pot enzyme cascade system, which utilizes galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) . Another approach is the one-pot multicomponent reaction, such as the PTSA catalyzed Biginelli reaction, which has been used to synthesize related furan compounds .

Molecular Structure Analysis

The molecular structure of furan derivatives can be confirmed through various spectroscopic techniques. For instance, the structure of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound similar to the one of interest, was confirmed using FTIR, HRESI-MS, 1D-, and 2D NMR . These techniques are essential for verifying the chemical structure of synthesized compounds.

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, the reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes leads to the formation of a new aromatic nucleus, producing furan and phenol products . The mechanisms of these reactions can be complex and are subject to ongoing research to fully understand the pathways involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids and their derivatives are influenced by their molecular structure. These properties are crucial for their application in different industries. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives exhibit biological activities, including cytotoxicity against cancer cell lines and antimicrobial effects against bacteria . The specific properties of 4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid would likely be influenced by the methoxy and methyl groups attached to the furan ring.

科学研究应用

呋喃形成的机理研究

铬卡宾配合物与乙炔的相互作用,特别是[(2-呋喃基)甲氧基亚甲基]五羰基铬及其与乙炔的反应,已被研究以了解呋喃和苯酚产物的形成。这项研究提供了对呋喃形成机制的见解,为进一步探索呋喃衍生物及其在各个科学领域的应用奠定了基础 (J. Mccallum, F.-A. Kunng, S. Gilbertson, W. Wulff, 1988).

呋喃-2-羧酸的生物活性

对烟草根的研究发现了具有显着抗烟草花叶病毒 (TMV) 和细胞毒活性的新型呋喃-2-羧酸。这些化合物展示了呋喃衍生物在抗病毒和抗癌剂开发中的潜力,突出了呋喃-2-羧酸在药物化学和药理学中的重要性 (于萍吴、孔光辉、李伟、叶玲、唐德、张凤梅、何平、刘志华、沈钦鹏、夏征、刘春波,2018).

可再生 PET 生产

通过刘易斯酸分子筛催化的乙烯和生物质衍生的呋喃之间的 Diels-Alder 和脱水芳构化反应合成生物基对苯二甲酸前体,为可再生的聚对苯二甲酸乙二酯 (PET) 提供了一条可持续的途径。这项研究通过利用可再生资源有助于开发环保塑料材料,从而减少对化石燃料的依赖 (J. Pacheco, J. Labinger, A. Sessions, Mark E. Davis, 2015).

酶促氧化用于聚合物生产

5-羟甲基糠醛酶促氧化为呋喃-2,5-二甲酸 (FDCA) 代表了生物基聚合物合成的突破。FDCA 是生产聚酯和聚酰胺的有前途的单体,为石油基产品提供了可持续的替代品。该酶促过程在温和的条件下进行,展示了生物催化在工业化学和聚合物科学中的潜力 (W. Dijkman, Daphne E. Groothuis, M. Fraaije, 2014).

未来方向

属性

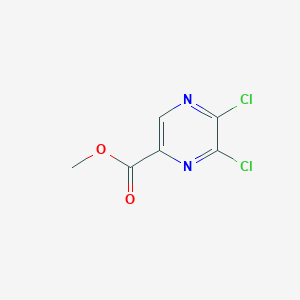

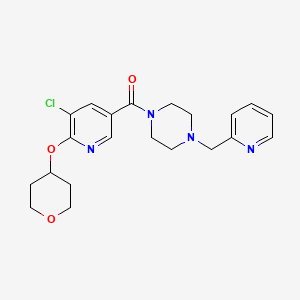

IUPAC Name |

4-[(2-methoxyphenoxy)methyl]-5-methylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-9-10(7-13(19-9)14(15)16)8-18-12-6-4-3-5-11(12)17-2/h3-7H,8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWFWXJLCMOJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)COC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545271.png)

![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2545272.png)

![2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2545273.png)

![3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2545281.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2545286.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)